3-Amino-6-bromo-2-fluorobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-bromo-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGBAGGPPPUULH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1507928-98-4 | |
| Record name | 3-amino-6-bromo-2-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Development for 3 Amino 6 Bromo 2 Fluorobenzonitrile
Established Multi-Step Synthesis from o-Fluorobenzonitrile Precursors
The development of a synthetic route for 3-Amino-6-bromo-2-fluorobenzonitrile from o-fluorobenzonitrile hinges on the strategic introduction of substituents, guided by the directing effects of the functional groups present on the aromatic ring at each stage. The general pathway involves the initial installation of a nitro group, which serves as a precursor to the desired amino functionality. This is followed by the reduction of the nitro group and, finally, the regioselective introduction of a bromine atom.
Nitration Reaction Parameters and Regioselectivity
The first step in the synthetic sequence is the electrophilic aromatic substitution reaction to install a nitro group onto the o-fluorobenzonitrile ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). google.com
The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the fluorine atom and the cyano group.
Cyano Group (-CN): A meta-director and a strong deactivating group. It directs incoming electrophiles to position 5.
Both groups direct the incoming nitronium ion to position 5, while the fluorine group alone directs to position 3. Consequently, the reaction is expected to yield a mixture of 2-fluoro-5-nitrobenzonitrile (B100134) and the desired 2-fluoro-3-nitrobenzonitrile (B36902). The separation of these isomers is a critical consideration for the successful synthesis of the final target compound. While the 5-nitro isomer may be the major product due to the combined directing effects and lower steric hindrance, the 3-nitro isomer is the necessary intermediate for this synthetic route.
Table 1: Nitration Reaction Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Nitrating Agent | Concentrated HNO₃ / H₂SO₄ | Standard method for generating the nitronium ion (NO₂⁺). |
| Temperature | 0°C to room temperature | The reaction is exothermic and requires cooling to control the rate and prevent over-nitration. |
| Expected Products | Mixture of 2-fluoro-3-nitrobenzonitrile and 2-fluoro-5-nitrobenzonitrile | Regioselectivity is determined by the competing directing effects of the -F and -CN groups. |
| Work-up | Quenching on ice, followed by extraction | Standard procedure to stop the reaction and isolate the crude product. |
Nitro Group Reduction to Amino Functionality: Catalytic and Stoichiometric Approaches
Once the 2-fluoro-3-nitrobenzonitrile intermediate is obtained and isolated, the next step is the reduction of the nitro group (-NO₂) to an amino functionality (-NH₂). This transformation is a common and well-established process in organic synthesis, with several reliable methods available. These can be broadly categorized into catalytic and stoichiometric approaches.
Catalytic Approaches: Catalytic hydrogenation is a widely used method known for its clean reaction profile and high yields. This process involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.
Palladium on Carbon (Pd/C): A common and effective catalyst for this transformation.
Raney Nickel: Another active catalyst used for the reduction of nitro groups. googleapis.com
The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.
Stoichiometric Approaches: Alternatively, the reduction can be accomplished using stoichiometric reducing agents, often involving metals in acidic media.
Tin(II) Chloride (SnCl₂): A classic method where SnCl₂ in concentrated hydrochloric acid is used to reduce the nitro group. The reaction proceeds through the formation of an amine-tin complex, which is then hydrolyzed to release the free amine. google.com
Iron in Acidic Media (Béchamp Reduction): Using iron powder in the presence of an acid like HCl or acetic acid is another effective and industrially common method. googleapis.com
Table 2: Comparison of Nitro Group Reduction Methods
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Clean reaction, high yields, simple work-up. | Requires specialized hydrogenation equipment; catalyst can be flammable. |
| Stoichiometric (SnCl₂) | SnCl₂·2H₂O, conc. HCl | Effective and reliable for laboratory scale. | Generates significant tin-based waste, requiring careful disposal. |
| Stoichiometric (Fe/Acid) | Fe powder, HCl or CH₃COOH | Cost-effective, uses readily available reagents. | Can require strongly acidic conditions and generates iron sludge. |
Regioselective Bromination Strategies: Electrophilic vs. Radical Methods
The final step in the synthesis is the regioselective bromination of 3-amino-2-fluorobenzonitrile (B1519851) to yield the target compound, this compound. The amino group is a powerful activating group and an ortho-, para-director. The positions ortho and para to the amino group are positions 4 and 6. Therefore, electrophilic bromination is expected to occur at these positions, leading to a potential mixture of products. The challenge lies in selectively introducing the bromine atom at the C-6 position.
N-Bromosuccinimide (NBS) is a versatile reagent that can serve as a source of electrophilic bromine, particularly for activated aromatic rings. googleapis.compatsnap.com For highly activated substrates like anilines or phenols, NBS can effect bromination under mild conditions, often without the need for a strong Lewis acid catalyst. The reaction is typically performed in a polar solvent like acetonitrile (B52724) or DMF. The selectivity can sometimes be influenced by the solvent and reaction conditions.
The classic method for aromatic bromination involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃ or AlBr₃. googleapis.com The Lewis acid polarizes the Br-Br bond, increasing the electrophilicity of the bromine and facilitating the attack by the aromatic ring. guidechem.com However, for a substrate as activated as 3-amino-2-fluorobenzonitrile, the strong activation provided by the amino group often makes a Lewis acid catalyst unnecessary. google.com In such cases, the reaction can proceed readily with Br₂ in a solvent like acetic acid or a chlorinated solvent. Care must be taken to control the stoichiometry to avoid di- or tri-bromination, as the ring is highly susceptible to multiple substitutions.
Radical bromination is a distinct mechanism that is not typically employed for the substitution of a hydrogen atom directly on an aromatic ring. This method, which commonly uses NBS in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light, is highly selective for allylic and benzylic positions. google.com These positions have weaker C-H bonds, and the resulting radical intermediates are stabilized by resonance with the adjacent pi system (double bond or aromatic ring). Since the 3-amino-2-fluorobenzonitrile substrate lacks any allylic or benzylic C-H bonds, radical-initiated bromination techniques are not a viable strategy for achieving the desired aromatic C-H substitution. This method is therefore contrasted with electrophilic methods, which are the appropriate choice for this transformation.
Table 3: Regioselective Bromination Strategies
| Method | Reagent(s) | Mechanism | Applicability to 3-amino-2-fluorobenzonitrile |
|---|---|---|---|
| NBS Protocol | N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | Applicable. Provides a mild source of electrophilic bromine suitable for the activated ring. |
| Bromine in Acid Media | Br₂ (with or without Lewis Acid) | Electrophilic Aromatic Substitution | Applicable. A Lewis acid is likely not required due to the strong activation from the amino group. |
| Radical Initiated | NBS + Radical Initiator (e.g., AIBN) | Free Radical Substitution | Not applicable. This method is selective for allylic/benzylic positions, which are absent in the substrate. |
Diazotization and Hydrolysis Transformations of Related Intermediates
Diazotization is a fundamental process in aromatic chemistry for converting a primary aromatic amine into a diazonium salt, which is a versatile intermediate. google.comorganic-chemistry.org The reaction involves treating an aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid. organic-chemistry.org The resulting diazonium salt (Ar-N₂⁺) is a highly valuable synthetic handle because the dinitrogen group is an excellent leaving group (N₂ gas), readily displaced by a wide variety of nucleophiles.
In the context of synthesizing this compound, a related intermediate, such as an aminobenzonitrile with a different substitution pattern, could undergo diazotization. For instance, an amino group at a different position could be converted into a diazonium salt and subsequently replaced by a desired substituent through reactions like the Sandmeyer (using copper salts to introduce halides or a cyano group) or Schiemann (using HBF₄ to introduce fluorine) reactions. organic-chemistry.org
Alternative Synthetic Routes and Methodological Innovations
The development of efficient and scalable routes to complex molecules like this compound relies on exploring various synthetic strategies and incorporating modern process innovations.
A logical approach to constructing the target molecule is through the sequential introduction of the required functional groups onto a simpler aromatic precursor. A plausible starting material could be 2-fluorobenzonitrile (B118710). The synthesis would then involve two key electrophilic aromatic substitution and/or nucleophilic substitution steps: bromination and amination.
Electrophilic Bromination : The first step could be the bromination of the 2-fluorobenzonitrile ring. In electrophilic aromatic substitution, the existing substituents direct the position of the incoming electrophile. Both the fluorine atom and the nitrile group (-CN) are deactivating and meta-directing. However, halogens are an exception where they are deactivating but ortho-, para-directing. The interplay of these directing effects would need to be carefully controlled to achieve the desired regiochemistry. The reaction typically employs bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The catalyst polarizes the bromine molecule, making it a more potent electrophile for the aromatic ring to attack. masterorganicchemistry.comyoutube.com
Amination : Following bromination, an amino group must be introduced. This is often accomplished by first nitrating the ring using a mixture of nitric acid and sulfuric acid, followed by the reduction of the nitro group to an amine using reagents like tin(II) chloride or catalytic hydrogenation. The position of nitration would again be governed by the directing effects of the substituents already present on the ring.
An alternative to this sequence would be to start with a pre-functionalized aniline (B41778) or bromobenzene (B47551) derivative and build the molecule from there, carefully choosing the order of reactions to ensure the correct final arrangement of substituents.
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for the synthesis of substituted aromatic compounds, particularly those bearing electron-withdrawing groups like the nitrile (-CN) group. The SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group (like a halogen) and is activated by electron-withdrawing groups positioned ortho or para to the leaving group.
In the synthesis of this compound, the fluorine atom is ortho to the electron-withdrawing nitrile group, making it highly susceptible to displacement by a nucleophile. A potential SNAr strategy could involve a precursor such as 2,3-difluoro-6-bromobenzonitrile. In this hypothetical intermediate, the fluorine at the 2-position is activated by the nitrile group. Treatment with an amine source, such as ammonia (B1221849) or a protected amine, would lead to the selective displacement of the C2-fluorine to install the required amino group at the C3-position (after a rearrangement or starting with a different isomer). Patents for related aminobenzonitriles describe reacting a substituted 3-aminochlorobenzene with a cyano-donating reagent, which proceeds via an SNAr pathway to displace the chlorine. google.com
The efficiency of SNAr reactions is highly dependent on the reaction conditions, as summarized in the table below.
| Parameter | Description | Typical Conditions/Reagents |
|---|---|---|
| Nucleophile | The species that attacks the aromatic ring. | Ammonia (NH₃), primary/secondary amines, alkoxides (RO⁻), thiolates (RS⁻) |
| Leaving Group | The group that is displaced from the ring. Halogen reactivity is often F > Cl > Br > I. | -F, -Cl, -NO₂ |
| Solvent | Polar aprotic solvents are typically used to solvate the intermediate Meisenheimer complex. | Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile |
| Temperature | Reactions may require heating to proceed at a reasonable rate. | Room temperature to >150°C |
| Base | Often used to deprotonate the nucleophile or neutralize acid byproducts. | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Triethylamine (B128534) (Et₃N) |
Moving a synthetic route from laboratory-scale to industrial production requires significant process optimization to ensure safety, efficiency, cost-effectiveness, and environmental sustainability.
Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, especially for hazardous reactions. acs.org Diazotization reactions, which generate unstable and potentially explosive diazonium salts, are particularly well-suited for flow chemistry. rsc.org
In a flow setup, small volumes of reactants are mixed continuously, meaning that only a minimal amount of the hazardous diazonium intermediate is present at any given moment. researchgate.net This drastically improves the safety profile of the process. Furthermore, flow reactors offer superior heat and mass transfer, allowing for precise temperature control and reducing the formation of byproducts. acs.org The residence time in the reactor can be precisely controlled, which can improve reaction yields and selectivity. researchgate.net Several studies have demonstrated the successful use of microreactors for the continuous diazotization of various aromatic amines, achieving high yields and throughput while minimizing waste and safety risks. researchgate.netgoogle.com
Green chemistry principles aim to reduce the environmental impact of chemical processes. A key aspect is the use of catalysts to promote reactions, and the ability to recycle these catalysts is crucial for both economic and environmental reasons.
In syntheses involving halogenated aromatic compounds, various catalysts might be employed. For example, if a dehalogenation step were necessary, catalysts like Raney nickel could be used. Research has shown that inactivated Raney nickel from such processes can be efficiently recycled through mechanical activation by milling with aluminum powder, followed by thermal processing. wasteforum.cz Similarly, copper catalysts used in reactions like the Sandmeyer reaction or certain cross-coupling reactions can often be recovered and reused. One innovative approach involves a copper-catalyzed reaction that effectively "recycles" a halogen activating group by transferring it from an aromatic carbon to a benzylic carbon, allowing for sequential functionalization and improving atom economy. nih.gov
Beyond catalyst recycling, green chemistry also emphasizes the use of less hazardous solvents, minimizing waste streams, and designing energy-efficient processes. The adoption of continuous flow synthesis aligns well with these principles by often reducing solvent usage and improving energy efficiency compared to large-scale batch reactors.
Process Optimization for Scalability and Efficiency
Solvent Selection and Recovery in Large-Scale Production
For analogous synthetic transformations in the broader chemical literature, a range of solvents is often employed. For instance, in related amination and bromination reactions, solvents such as dimethylformamide (DMF), various alcohols, and chlorinated hydrocarbons are common. However, without specific studies on the synthesis of this compound, any discussion on optimal solvent choice and recovery methods, such as distillation or extraction, would be speculative. The development of a large-scale, commercially viable process would necessitate dedicated studies to identify the most efficient and sustainable solvent system.
Comparative Analysis of Synthetic Protocols: Yield, Regioselectivity, and Practicality
A direct comparative analysis of different synthetic protocols for this compound, with specific data on yield, regioselectivity, and practicality, is not available in the reviewed literature. Typically, the synthesis of such a substituted aromatic compound would involve a multi-step process, potentially starting from a simpler fluorobenzonitrile or a related aniline derivative.
Key considerations in evaluating different potential synthetic routes would include:
Regioselectivity: The ability to introduce the amino and bromo groups at the desired positions (3 and 6, respectively) on the 2-fluorobenzonitrile core without the significant formation of other isomers. This is a critical challenge in the synthesis of polysubstituted aromatic compounds.
Without published research detailing and comparing different synthetic approaches to this compound, a data-driven comparative analysis cannot be provided. Such an analysis would require experimental data from head-to-head studies of various potential synthetic routes.
Chemical Reactivity and Transformation Pathways of 3 Amino 6 Bromo 2 Fluorobenzonitrile
Nucleophilic Substitution Reactions on the Halogenated Aromatic Ring
The presence of two different halogen atoms, bromine and fluorine, on the aromatic ring of 3-Amino-6-bromo-2-fluorobenzonitrile opens up possibilities for selective nucleophilic aromatic substitution (SNAr) reactions. The outcome of these reactions is influenced by the nature of the nucleophile, the reaction conditions, and the inherent reactivity of each halogen substituent.
Replacement of Bromo Substituent
The bromo substituent at the 6-position can be displaced by various nucleophiles, often facilitated by transition metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively, at this position.
Table 1: Examples of Nucleophilic Substitution of the Bromo Substituent
| Reactant | Reagents and Conditions | Product | Yield (%) |
| This compound | Arylboronic acid, Pd catalyst, base | 3-Amino-6-aryl-2-fluorobenzonitrile | Varies |
| This compound | Amine, Pd catalyst, base | 3-Amino-6-(substituted amino)-2-fluorobenzonitrile | Varies |
Note: Specific yields are highly dependent on the specific reactants and reaction conditions employed.
These reactions demonstrate the utility of the bromo group as a versatile handle for introducing a wide range of functionalities, thereby enabling the synthesis of diverse molecular scaffolds.
Replacement of Fluoro Substituent
The fluoro substituent at the 2-position is generally less reactive towards traditional palladium-catalyzed cross-coupling reactions compared to the bromo group. However, under specific conditions, particularly in nucleophilic aromatic substitution (SNAr) reactions, the highly electronegative fluorine atom can act as a good leaving group, especially when the aromatic ring is activated by electron-withdrawing groups. The amino and nitrile groups on the ring can influence the reactivity of the fluoro substituent towards nucleophilic attack.
While specific examples of fluoro substitution on this compound are not extensively documented in readily available literature, the general principles of SNAr suggest that strong nucleophiles could potentially displace the fluoride (B91410) ion, particularly at elevated temperatures.
Reactions Involving the Amino Group
The amino group at the 3-position is a key functional handle that can undergo a variety of transformations, including oxidation, reduction (of a precursor nitro group), acylation, and derivatization, leading to a wide array of functionalized benzonitrile (B105546) derivatives.
Oxidation and Reduction Processes
The amino group of this compound can be synthesized via the reduction of a corresponding nitro-substituted precursor. This transformation is a fundamental process in aromatic chemistry.
Table 2: Reduction of a Nitro Precursor to Form the Amino Group
| Reactant | Reagents and Conditions | Product |
| 3-Nitro-6-bromo-2-fluorobenzonitrile | Fe, NH4Cl, H2O, reflux | This compound |
Conversely, while the direct oxidation of the amino group in this compound is not widely reported, aromatic amines can, in general, be oxidized to various products such as nitroso, nitro, or azo compounds, depending on the oxidizing agent and reaction conditions.
A significant reaction of the amino group is diazotization, where it is converted into a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a wide range of substituents through Sandmeyer or related reactions. For instance, the diazonium salt derived from a similar compound, 2-bromo-3-amino-6-fluorobenzonitrile (B2376208), can be hydrolyzed to a hydroxyl group, which in turn facilitates the hydrolysis of the nitrile to a carboxylic acid, ultimately yielding 2-bromo-6-fluorobenzoic acid google.com.
Acylation and Derivatization of the Amine
The amino group readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy for protecting the amino group or for introducing new functionalities into the molecule.
Table 3: Acylation of the Amino Group
| Reactant | Reagents and Conditions | Product |
| This compound | Acetic anhydride, pyridine | N-(6-Bromo-2-cyano-3-fluorophenyl)acetamide |
| This compound | Benzoyl chloride, base | N-(6-Bromo-2-cyano-3-fluorophenyl)benzamide |
This derivatization can significantly alter the electronic and steric properties of the molecule, influencing its reactivity in subsequent transformations.
Transformations of the Nitrile Group
The nitrile group is a versatile functional group that can be converted into several other important functionalities, including amides, carboxylic acids, amines, and various heterocyclic systems.
One of the most common transformations is the hydrolysis of the nitrile to a primary amide and subsequently to a carboxylic acid. This can be achieved under either acidic or basic conditions. For example, the hydrolysis of 2-bromo-3-amino-6-fluorobenzonitrile to 2-bromo-6-fluorobenzoic acid proceeds via the formation of a diazonium salt which facilitates the conversion of the nitrile to a carboxylic acid google.com.
The nitrile group can also be reduced to a primary amine (a benzylamine (B48309) derivative) using strong reducing agents like lithium aluminum hydride (LiAlH4).
Furthermore, the nitrile group can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry. This reaction is often catalyzed by a Lewis acid.
Table 4: Representative Transformations of the Nitrile Group
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | H2SO4, H2O, heat | 3-Amino-6-bromo-2-fluorobenzamide |
| Reduction | LiAlH4, THF; then H2O | (3-Amino-6-bromo-2-fluorophenyl)methanamine |
| [3+2] Cycloaddition | Sodium azide, Lewis acid | 5-(3-Amino-6-bromo-2-fluorophenyl)tetrazole |
These transformations highlight the synthetic utility of the nitrile group in this compound for accessing a variety of important chemical structures.
Hydrolysis to Carboxylic Acids
The nitrile group of this compound can be hydrolyzed to a carboxylic acid, yielding 3-amino-6-bromo-2-fluorobenzoic acid. This transformation is a critical step in the synthesis of various heterocyclic compounds and other functionalized aromatic systems. The hydrolysis can be achieved under either acidic or basic conditions, where the carbon-nitrogen triple bond is cleaved by the action of water. libretexts.org
Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.org This process protonates the nitrogen atom, rendering the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis lead to the formation of the carboxylic acid and an ammonium (B1175870) salt as a byproduct. youtube.com
Alternatively, alkaline hydrolysis involves heating the nitrile with a strong base like sodium hydroxide (B78521). libretexts.org This reaction proceeds through the nucleophilic attack of a hydroxide ion on the nitrile carbon. The initially formed carboxylate salt is then protonated in a separate acidic workup step to yield the final carboxylic acid. youtube.com While effective, harsh acidic or basic conditions can sometimes lead to unwanted side reactions, such as the hydrolysis of other sensitive functional groups. researchgate.net Therefore, milder methods, including enzymatic hydrolysis, are also being explored for more selective transformations. chimia.chresearchgate.netresearchgate.net
Interactive Data Table: General Conditions for Nitrile Hydrolysis
| Reagent(s) | Conditions | Product | Notes |
| Dilute HCl or H₂SO₄ | Heat (reflux) | Carboxylic acid | Standard acidic hydrolysis. libretexts.org |
| NaOH or KOH, then H₃O⁺ | Heat (reflux) | Carboxylic acid | Standard basic hydrolysis followed by acidic workup. libretexts.org |
| Nitrilase enzymes | Mild pH and temperature | Carboxylic acid | Offers high selectivity and avoids harsh conditions. researchgate.net |
Reduction to Benzylamines
The nitrile group in this compound can be reduced to a primary amine, specifically a benzylamine derivative, namely (3-amino-6-bromo-2-fluorophenyl)methanamine. This transformation is a valuable synthetic route for introducing a reactive aminomethyl group onto the benzene (B151609) ring.
One of the most common methods for this reduction is catalytic hydrogenation. This involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst. researchgate.net Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are frequently employed. researchgate.netresearchgate.net The reaction conditions, including temperature, pressure, and choice of solvent, can be optimized to achieve high yields and selectivity. researchgate.net
Alternatively, chemical reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to quench the excess reagent and liberate the amine.
Interactive Data Table: General Conditions for Nitrile Reduction
| Reagent(s) | Catalyst | Solvent | Conditions | Product |
| H₂ | Pd/C, PtO₂, or Raney Ni | Ethanol (B145695), Methanol, or Ethyl Acetate (B1210297) | Elevated temperature and pressure | Benzylamine |
| LiAlH₄ | - | Diethyl ether or THF | Anhydrous, followed by aqueous workup | Benzylamine |
Cyclization Reactions for Heterocycle Formation
The strategic positioning of the amino and nitrile groups in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems. These cyclization reactions are pivotal in medicinal chemistry and materials science, as they provide access to a wide array of pharmacologically and electronically active scaffolds.
Formation of Nitrogen-Containing Heterocycles
A prominent application of 2-aminobenzonitriles is in the synthesis of quinazolines, a class of nitrogen-containing heterocycles with diverse biological activities. nih.govorganic-chemistry.org The reaction of this compound with various electrophilic partners can lead to the formation of a fused pyrimidine (B1678525) ring.
For instance, the reaction of 2-aminobenzonitriles with aldehydes and an amine source can yield substituted quinazolines. nih.gov This transformation often proceeds through an initial imine formation followed by an intramolecular cyclization and subsequent oxidation or rearrangement. nih.gov The use of metal catalysts, such as copper or palladium, can facilitate these cyclization reactions, often allowing for milder reaction conditions and broader substrate scope. nih.govorganic-chemistry.org The presence of bromo and iodo groups on the 2-aminobenzonitrile (B23959) ring is often well-tolerated in these catalytic systems. organic-chemistry.org
Another approach involves the reaction of 2-aminobenzonitriles with carbon dioxide to form quinazoline-2,4(1H,3H)-diones. researchgate.netresearchgate.netrsc.org This reaction provides an atom-economical route to these important heterocyclic cores. researchgate.net
Interactive Data Table: Synthesis of Quinazolines from 2-Aminobenzonitriles
| Reactant(s) | Catalyst/Reagent | Conditions | Product Type |
| Aldehydes, Arylboronic acids | Palladium catalyst | Varies | Diverse quinazolines organic-chemistry.org |
| Aldehydes, Alcohols | Copper catalyst | Varies | o-Protected-4-hydroxyquinazolines nih.gov |
| Triethyl orthocarboxylates, Boronic acids | Palladium(II) catalyst | Varies | 4-Arylquinazolines organic-chemistry.org |
| Carbon dioxide | Base or catalyst | Varies | Quinazoline-2,4(1H,3H)-diones researchgate.netresearchgate.netrsc.org |
Formation of Oxygen-Containing Heterocycles
While direct cyclization of this compound to form oxygen-containing heterocycles is less common, a two-step approach involving initial hydrolysis of the nitrile group provides a viable route. As discussed in section 3.3.1, the nitrile can be converted to the corresponding 3-amino-6-bromo-2-fluorobenzoic acid. This anthranilic acid derivative is a key intermediate for the synthesis of benzoxazinones. nih.gov
The cyclization of anthranilic acids to benzoxazinones can be achieved by reacting them with various carbonyl-containing compounds, such as acyl chlorides or anhydrides. nih.gov For example, treatment of the anthranilic acid with an acyl chloride in the presence of a base can lead to the formation of a 2-substituted-4H-3,1-benzoxazin-4-one. nih.gov The reaction proceeds via N-acylation followed by an intramolecular condensation-cyclization, eliminating a molecule of water. nih.gov The use of dehydrating agents can facilitate this cyclization. organic-chemistry.org
Interactive Data Table: Synthesis of Benzoxazinones from 2-Aminobenzoic Acids
| Reactant | Reagent(s) | Conditions | Product |
| 2-Aminobenzoic acid | Acyl chloride | Base, dehydrating agent | 2-Substituted-4H-3,1-benzoxazin-4-one |
| 2-Aminobenzoic acid | Acetic anhydride | Reflux | 2-Methyl-4H-3,1-benzoxazin-4-one researchgate.net |
| 2-Aminobenzoic acid | Benzyl chloroformate, then SOCl₂ | Varies | 1H-Benzo[d] nih.govnih.govoxazine-2,4-dione nih.gov |
Formation of Sulfur-Containing Heterocycles
The synthesis of sulfur-containing heterocycles from this compound can be envisioned through reactions that introduce a sulfur-containing moiety, which then participates in a cyclization reaction.
One potential pathway involves the reaction of the amino group with carbon disulfide. Primary amines are known to react with carbon disulfide in the presence of a base to form dithiocarbamates, which can be further reacted to form various sulfur-containing heterocycles. doubtnut.com For instance, in the Hofmann mustard oil reaction, the intermediate dithiocarbamate (B8719985) is treated with mercuric chloride to yield an isothiocyanate. doubtnut.com This isothiocyanate could then potentially undergo intramolecular cyclization involving another functional group on the ring.
Interactive Data Table: Potential Routes to Sulfur-Containing Heterocycles
| Reactant(s) | Reagent(s) | Potential Intermediate/Product | Notes |
| This compound | Carbon disulfide, Base | Dithiocarbamate | A common reaction of primary amines with CS₂. doubtnut.com |
| Dithiocarbamate intermediate | Mercuric chloride | Isothiocyanate | Hofmann mustard oil reaction intermediate. doubtnut.com |
| 2-Aminobenzonitrile derivative | Carbonyl sulfide (B99878) | Thioquinazolinedione | Analogous to known reactions of 2-aminobenzonitriles. nih.govnih.govresearchgate.net |
Role As a Synthetic Intermediate in Complex Organic Molecule Construction
Precursor for Nitrogen-Heterocyclic Scaffolds
The presence of the ortho-amino and nitrile groups in 3-Amino-6-bromo-2-fluorobenzonitrile makes it an ideal precursor for the synthesis of a wide range of fused nitrogen-containing heterocyclic systems. These reactions often proceed through cyclization pathways, leveraging the nucleophilicity of the amino group and the electrophilicity of the nitrile carbon.
Indazoles are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. nih.gov The synthesis of indazole derivatives often involves the formation of a pyrazole (B372694) ring fused to a benzene (B151609) ring. One common and effective method for constructing the 3-aminoindazole core is the reaction of an ortho-aminobenzonitrile with hydrazine (B178648).
In the case of this compound, treatment with hydrazine hydrate (B1144303) is expected to induce a cyclization reaction to form the corresponding 6-bromo-7-fluoro-1H-indazol-3-amine. This transformation capitalizes on the nucleophilic attack of hydrazine on the nitrile carbon, followed by an intramolecular cyclization with the adjacent amino group. The resulting aminoindazole can then serve as a versatile intermediate for further functionalization. The bromine atom at the 6-position is particularly useful for introducing molecular diversity through cross-coupling reactions.
A general reaction scheme for the formation of 3-aminoindazoles from ortho-aminobenzonitriles is presented below:

| Reactant | Reagent | Product |
| This compound | Hydrazine Hydrate | 6-Bromo-7-fluoro-1H-indazol-3-amine |
Benzofurans and benzothiophenes are important heterocyclic motifs found in numerous pharmaceuticals and natural products. ajol.infonih.gov The synthesis of these ring systems can be achieved from appropriately substituted benzonitriles.
For the formation of benzofurans, a plausible strategy involves the reaction of a salicylonitrile derivative with a suitable reagent. For instance, the reaction of 5-bromosalicylonitrile with chloroacetone (B47974) has been reported to yield 5-bromo-3-amino-2-acetylbenzofuran. nih.gov This suggests that a related pathway could be envisioned for derivatives of this compound, should the fluorine be substituted by a hydroxyl group.
A more direct application of this compound is in the synthesis of 3-aminobenzothiophenes. A microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base like triethylamine (B128534) has been shown to be an efficient method for the construction of the 3-aminobenzo[b]thiophene scaffold. nih.gov This approach is directly applicable to this compound, where the fluorine atom would be displaced by the sulfur nucleophile, followed by intramolecular cyclization onto the nitrile group.
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Methyl thioglycolate | Methyl 3,7-diamino-4-bromobenzo[b]thiophene-2-carboxylate | Nucleophilic Aromatic Substitution/Cyclization |
The reactivity of the aminobenzonitrile functionality extends to the synthesis of other complex heterocyclic systems, such as quinazolines, pyridopyrimidines, and triazines.
Quinazolines: Quinazolinone derivatives can be synthesized from ortho-aminobenzonitriles. For example, a copper-catalyzed reaction of o-bromobenzonitriles with aldehydes and aqueous ammonia (B1221849) can yield quinazolinones. nih.gov This suggests that this compound could potentially be converted to a quinazoline (B50416) derivative through a related multi-component reaction, likely involving the amino and nitrile groups in the cyclization process. mdpi.com
Pyridopyrimidines: These fused heterocyclic systems can be prepared from substituted aminonicotinonitriles (aza-analogs of aminobenzonitriles). nih.gov The synthesis often involves the reaction of the amino and nitrile groups with a suitable C-N or C-N-C synthon to build the pyrimidine (B1678525) ring. rsc.orgniscpr.res.in By analogy, this compound could serve as a precursor to novel benzo-fused pyridopyrimidine analogs.
Triazines: The synthesis of 1,3,5-triazines can be achieved through the cyclotrimerization of nitriles, although this often requires harsh conditions. chim.it A more common approach to substituted triazines involves the reaction of a nitrile with cyanoguanidine. chim.itresearchgate.net The nitrile group of this compound could potentially participate in such reactions to form highly functionalized triazine-containing compounds. nih.gov
Building Block in Multi-Component Coupling Reactions
The bromine atom in this compound provides a key handle for participation in various multi-component coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. niscpr.res.inorganic-chemistry.org The bromine atom of this compound makes it an excellent substrate for such reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the 6-position of the benzonitrile (B105546) ring.
The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it a highly valuable tool for the late-stage functionalization of complex molecules. organic-chemistry.org For this compound, this reaction would yield 3-amino-2-fluoro-6-substituted-benzonitrile derivatives, which can then be further elaborated into more complex heterocyclic structures.
| Aryl Halide | Boronic Acid/Ester | Catalyst | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 3-Amino-2-fluoro-6-phenylbenzonitrile |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 3-Amino-2-fluoro-6-(4-methoxyphenyl)benzonitrile |
| This compound | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | 3-Amino-2-fluoro-6-(thiophen-2-yl)benzonitrile |
Copper-mediated reactions offer a complementary set of transformations for aryl halides. The Ullmann condensation, a classic copper-promoted reaction, can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgmdpi.com
C-N Coupling (Ullmann Condensation): The bromine atom of this compound can undergo coupling with amines, amides, or nitrogen-containing heterocycles in the presence of a copper catalyst to form new C-N bonds. rsc.org This provides a direct method for introducing diverse nitrogen-based substituents at the 6-position.
C-O Coupling (Ullmann Ether Synthesis): Similarly, reaction with alcohols or phenols under copper catalysis can lead to the formation of aryl ethers. wikipedia.org
Copper-Catalyzed Cyanation: The Rosenmund-von Braun reaction, a copper-catalyzed cyanation of aryl halides, could potentially be used to replace the bromine atom with another nitrile group, leading to a dicyano-substituted aniline (B41778) derivative. nih.gov Modern variations of this reaction often use milder conditions and catalytic amounts of copper. google.com
Intramolecular Cyclization: Copper catalysts can also promote intramolecular cyclization reactions. nih.govrsc.org For derivatives of this compound, where a suitable nucleophile has been introduced, copper-catalyzed cyclization could be a viable strategy for the synthesis of novel heterocyclic systems.
Design Principles for Derivative Synthesis Based on this compound
This compound is a highly functionalized aromatic building block that offers multiple reactive sites for the synthesis of complex derivatives. The design of synthetic strategies leveraging this intermediate is guided by the distinct reactivity of its four substituents: an amino (-NH₂), a bromo (-Br), a fluoro (-F), and a cyano (-CN) group. The interplay of their electronic and steric effects dictates the regioselectivity and feasibility of various chemical transformations.
Reactivity of Functional Groups:
The benzene ring is substituted with both electron-donating (amino) and electron-withdrawing (fluoro, bromo, cyano) groups. This arrangement creates a nuanced reactivity profile. The amino group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). pressbooks.pubunizin.orgbyjus.com Conversely, the halogens (bromo and fluoro) are deactivating yet ortho, para-directing, while the nitrile group is a strong deactivating and meta-directing group. byjus.comlibretexts.orglumenlearning.com
The primary reactive centers for derivatization are the amino group, the carbon-bromine bond, and the carbon-fluorine bond. The nitrile group, while generally stable, can also undergo transformations under specific conditions. nih.gov
Key Synthetic Transformations and Design Considerations:
N-Functionalization of the Amino Group: The amino group is a primary site for modification. Acylation, alkylation, and sulfonylation reactions can be readily achieved to introduce a wide array of functional groups. These modifications can also serve as a protecting group strategy to modulate the reactivity of the aromatic ring in subsequent steps.
Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity.
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl, heteroaryl, or alkyl groups. nih.govnih.gov This is a versatile method for extending the carbon skeleton.
Buchwald-Hartwig Amination: Coupling with primary or secondary amines provides access to a diverse range of substituted anilines. wikipedia.orglibretexts.orgnih.gov
Sonogashira Coupling: Reaction with terminal alkynes yields substituted alkynylarenes.
Heck Coupling: Formation of carbon-carbon bonds with alkenes.
Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond: The fluorine atom, situated ortho to the electron-withdrawing nitrile group, is activated towards nucleophilic aromatic substitution. researchgate.netnih.govmasterorganicchemistry.comlibretexts.org This allows for the displacement of the fluoride (B91410) by various nucleophiles, such as amines, alkoxides, and thiolates. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.orgnih.gov
Modification of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. nih.gov These transformations provide entry into different classes of compounds.
Strategic Design for Polysubstituted Derivatives:
The synthesis of complex, polysubstituted molecules from this compound requires careful planning of the reaction sequence. The relative reactivity of the functional groups must be considered to achieve the desired regioselectivity. For instance, a Suzuki coupling at the C-Br bond would likely be performed before an SNAr reaction at the C-F bond, as the conditions for the former are generally milder and less likely to affect the fluoro substituent. The amino group may require protection, for example by acetylation, to prevent side reactions during cross-coupling or SNAr reactions.
| Functional Group | Potential Reactions | Key Considerations |
| Amino (-NH₂) | Acylation, Alkylation, Sulfonylation, Diazotization | Strong activating group; may require protection. |
| Bromo (-Br) | Suzuki, Buchwald-Hartwig, Sonogashira, Heck couplings | Versatile handle for C-C and C-N bond formation. |
| Fluoro (-F) | Nucleophilic Aromatic Substitution (SNAr) | Activated by the ortho-cyano group. |
| Cyano (-CN) | Hydrolysis, Reduction | Generally stable; can be transformed into other functional groups. |
Comparison of Reactivity Profiles with Positional Isomers and Related Benzonitriles
The reactivity of this compound is highly dependent on the specific arrangement of its substituents. A comparison with its positional isomers and related benzonitriles highlights the critical role of substituent effects on the electronic properties and reaction outcomes of the aromatic ring.
Influence of Substituent Position in Isomers:
The electronic interplay between the activating amino group and the deactivating fluoro, bromo, and cyano groups is key to the molecule's reactivity. The relative positions of these groups in different isomers will significantly alter the reactivity of the aromatic ring and the individual functional groups.
Directing Effects: The position of electrophilic attack is determined by the combined directing effects of the substituents. pressbooks.pubunizin.orgbyjus.com For example, in this compound, the strong ortho, para-directing amino group will have a dominant influence on the regioselectivity of EAS reactions.
Reactivity of Halogens: The susceptibility of the bromo and fluoro groups to displacement is also position-dependent. A fluoro group ortho or para to a strong electron-withdrawing group like a nitrile is significantly more activated towards SNAr than a meta-fluoro group. masterorganicchemistry.comlibretexts.org Similarly, the reactivity of the bromo group in palladium-catalyzed couplings can be influenced by the steric and electronic environment created by neighboring substituents.
Comparison with Simpler Benzonitriles:
A comparison with simpler benzonitriles illustrates the cumulative effect of the substituents in this compound.
Benzonitrile: The nitrile group is deactivating and directs electrophilic substitution to the meta position. The ring is significantly less reactive than benzene. modgraph.co.uk
Fluorobenzonitriles: The addition of a fluorine atom further deactivates the ring through its strong inductive electron withdrawal. researchgate.net However, the position of the fluorine atom will influence the reactivity. For example, in 2-fluorobenzonitrile (B118710), the fluorine is activated towards SNAr by the ortho-nitrile group.
Aminobenzonitriles: The presence of an amino group strongly activates the ring towards EAS and directs substitution to the ortho and para positions.
Bromobenzonitriles: The bromo group deactivates the ring but is an ortho, para-director. It also provides a reactive site for cross-coupling reactions.
| Compound | Key Reactivity Features |
| This compound | Multiple reactive sites; activated towards SNAr at C-F; amenable to cross-coupling at C-Br; amino group for N-functionalization. |
| Positional Isomers | Differing regioselectivity in EAS and SNAr; varied reactivity of halogens based on proximity to other groups. |
| Benzonitrile | Deactivated ring; meta-directing for EAS. |
| 2-Fluorobenzonitrile | Deactivated ring; activated for SNAr at the C-F bond. |
| 4-Aminobenzonitrile | Activated ring; ortho, para-directing for EAS. |
| 4-Bromobenzonitrile | Deactivated ring; ortho, para-directing for EAS; site for cross-coupling. |
Spectroscopic and Structural Elucidation of 3 Amino 6 Bromo 2 Fluorobenzonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Amino-6-bromo-2-fluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of the proton, carbon, and fluorine environments within the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino group. The aromatic region will display signals corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are influenced by the electronic effects of the four different substituents.
The amino group (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The two aromatic protons, being in different chemical environments, are expected to appear as doublets due to coupling with each other. The electron-donating amino group and the electron-withdrawing cyano, bromo, and fluoro groups will influence the precise chemical shifts of these aromatic protons.
To illustrate the expected chemical shifts, data for related compounds are presented in the table below.
| Compound | Aromatic Proton Chemical Shifts (ppm) |
| 4-Bromoaniline | 6.54 (d), 7.21 (d) chemicalbook.com |
| 3-Aminobenzonitrile | 6.88 (d), 6.89 (s), 7.20 (t) chemicalbook.com |
| 2-Fluoroaniline | 6.70-7.10 (m) |
This table is interactive. Users can sort and filter the data.
Based on these related structures, the aromatic protons of this compound are anticipated to resonate in the range of 6.5-7.5 ppm. The exact positions will be determined by the combined electronic effects of all substituents.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct signals are expected, corresponding to the six carbons of the benzene ring and the one carbon of the nitrile group. The chemical shifts of the aromatic carbons are significantly affected by the nature of the substituents.
The carbon atom attached to the fluorine will exhibit a large one-bond coupling (¹JCF), appearing as a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom. The nitrile carbon typically appears in the region of 115-125 ppm.
The following table provides ¹³C NMR data for similar compounds to estimate the expected chemical shifts for this compound.
| Compound | Aromatic Carbon Chemical Shifts (ppm) | Nitrile Carbon (ppm) |
| 4-Bromoaniline | 110.2, 116.7, 132.0, 145.4 rsc.org | N/A |
| 3-Aminobenzonitrile | 113.1, 117.1, 118.0, 119.2, 130.1, 149.3 chemicalbook.com | 119.2 |
| 2-Fluoroaniline | 114.7 (d), 118.8 (d), 124.4 (d), 128.1 (d), 134.4 (d), 151.7 (d) chemicalbook.com | N/A |
This table is interactive. Users can sort and filter the data.
The carbon signals for this compound are expected to be influenced by the additive effects of all four substituents, with the fluorinated carbon showing a characteristic splitting pattern.
¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides valuable information about the electronic effects of the surrounding substituents on the fluorine nucleus. The presence of both an electron-donating amino group and electron-withdrawing bromo and cyano groups will influence the shielding of the fluorine atom. researchgate.net The signal may also exhibit coupling to the nearby aromatic protons. The typical chemical shift range for fluoroaromatic compounds is broad, making ¹⁹F NMR a powerful diagnostic tool. wikipedia.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra of this compound are expected to show characteristic absorption bands for the various functional groups present.
Key expected vibrational frequencies include:
N-H stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
C≡N stretching: The nitrile group has a very characteristic sharp absorption band in the region of 2220-2260 cm⁻¹.
C-F stretching: The carbon-fluorine bond will show a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
C-Br stretching: The carbon-bromine stretching vibration is expected at lower frequencies, usually in the range of 500-650 cm⁻¹.
Aromatic C-H and C=C stretching: These will give rise to multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
The table below lists characteristic IR absorption frequencies for related functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H stretch | 3300-3500 |
| Nitrile (-C≡N) | C≡N stretch | 2220-2260 |
| Fluoroaromatic | C-F stretch | 1000-1400 |
| Bromoaromatic | C-Br stretch | 500-650 |
| Aromatic Ring | C=C stretch | 1400-1600 |
This table is interactive. Users can sort and filter the data.
Raman spectroscopy will provide complementary information, particularly for the symmetric vibrations and the C≡N bond, which often gives a strong Raman signal.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₄BrFN₂), the mass spectrum will show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity (M⁺ and M⁺+2) corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of the molecular mass, which can be used to confirm the elemental formula of the compound. The expected fragmentation pattern in the mass spectrum would involve the loss of small molecules or radicals, such as HCN, Br, or F, providing further structural information.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
While obtaining suitable single crystals of this compound itself may be challenging, the synthesis and crystallization of its derivatives can provide invaluable information about its solid-state structure. X-ray crystallography allows for the precise determination of bond lengths, bond angles, and intermolecular interactions in the crystal lattice.
For derivatives of this compound, X-ray analysis would reveal:
The planarity of the benzene ring and the orientation of the substituents.
The influence of the substituents on the bond lengths and angles within the aromatic ring.
The nature of intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrile nitrogen, as well as halogen bonding involving the bromine and fluorine atoms. These interactions play a crucial role in the packing of the molecules in the solid state.
Studies on related aminobenzonitrile structures have shown the importance of hydrogen bonding and π-π stacking interactions in their crystal packing. goettingen-research-online.deresearchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the structural elucidation of novel compounds, providing fundamental insight into their elemental composition. This method is employed to quantitatively determine the percentage of carbon (C), hydrogen (H), and nitrogen (N) within a sample. The experimentally determined values are then compared against the theoretically calculated percentages for the proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, serves as a crucial validation of the compound's empirical formula and a strong indicator of its purity.
In the synthesis and characterization of this compound and its derivatives, elemental analysis is a critical step to confirm that the desired atomic arrangement and composition have been achieved. For the parent compound, this compound, the molecular formula is C₇H₄BrFN₂. The theoretical elemental composition is calculated based on the atomic weights of its constituent elements.
Subsequent reactions to create derivatives of this molecule, for instance, through acylation of the amino group, would result in a new molecular formula and, consequently, different expected elemental percentages. For example, the synthesis of an acetamide (B32628) derivative, N-(4-bromo-2-cyano-3-fluorophenyl)acetamide, would change the molecular formula to C₉H₆BrFN₂O. Verifying the elemental composition of such derivatives is essential to confirm the success of the derivatization reaction.
While specific research articles detailing the found elemental analysis values for this compound were not prevalent in the surveyed literature, the hypothetical data presented in the table below illustrates how such results would be typically reported. This data is essential for the verification of the compound's synthesis and purity.
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |
| This compound | C₇H₄BrFN₂ | C | 39.10 | 39.15 |
| H | 1.88 | 1.90 | ||
| N | 13.03 | 13.08 | ||
| N-(4-bromo-2-cyano-3-fluorophenyl)acetamide | C₉H₆BrFN₂O | C | 42.05 | 42.10 |
| H | 2.35 | 2.38 | ||
| N | 10.90 | 10.95 |
Computational and Theoretical Investigations of 3 Amino 6 Bromo 2 Fluorobenzonitrile
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
DFT calculations serve as a powerful tool to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves solving the Schrödinger equation with approximations to determine the electron density and, consequently, the energy of the molecule. By systematically adjusting the positions of the atoms to find the lowest energy state, the equilibrium geometry can be identified.
A primary output of geometry optimization is the precise determination of bond lengths and the angles between them. For 3-Amino-6-bromo-2-fluorobenzonitrile, this would involve calculating the distances between adjacent atoms (e.g., C-C, C-N, C-Br, C-F, N-H, C≡N) and the angles formed by three connected atoms (e.g., C-C-C, H-N-H). This data is fundamental to understanding the molecule's steric and electronic properties. Without specific studies, a data table of these values cannot be compiled.
Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, a key area of interest would be the rotation around the C-NH2 bond. A computational study would map the potential energy surface as a function of this rotation to identify the most stable conformer and the energy barriers between different conformations.
Vibrational Spectroscopy Prediction and Analysis
Computational methods can simulate the vibrational modes of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. These simulations are crucial for interpreting experimental spectra and understanding the molecule's dynamic behavior.
Following geometry optimization, frequency calculations are performed to predict the vibrational frequencies and their corresponding intensities. This results in simulated IR and Raman spectra, which show characteristic peaks for different functional groups, such as the C≡N stretch of the nitrile group, N-H stretches of the amino group, and various vibrations of the substituted benzene (B151609) ring.
To accurately assign the calculated vibrational frequencies to specific atomic motions, a Potential Energy Distribution (PED) analysis is conducted. PED analysis quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular vibrational mode. This allows for an unambiguous assignment of spectral peaks, for example, distinguishing between C-F stretching and benzene ring deformation modes.
Electronic Structure Analysis
An analysis of the electronic structure provides insights into the molecule's reactivity, stability, and optical properties. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and the energy required for electronic excitation. The distribution of these frontier orbitals would reveal the most likely sites for electrophilic and nucleophilic attack on the this compound molecule.
Frontier Molecular Orbitals (HOMO-LUMO) Energies and Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation.
A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as it is energetically easier to move an electron from the HOMO to the LUMO. In the context of this compound, the presence of the electron-donating amino group (-NH2) would be expected to raise the energy of the HOMO, while the electron-withdrawing nitrile (-CN) and halogen (bromo and fluoro) groups would lower the energy of the LUMO. This combined effect would likely result in a relatively small HOMO-LUMO energy gap, suggesting that the molecule could be chemically reactive and a good candidate for charge transfer applications.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
Note: Specific energy values require dedicated quantum chemical calculations, which are not currently published for this compound.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Typically, red signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates areas of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.
For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the nitrile group and the fluorine atom, due to their high electronegativity. The amino group's nitrogen atom would also exhibit negative potential, though it is also an electron-donating group. Regions of positive potential (blue) would likely be located around the hydrogen atoms of the amino group. This mapping provides valuable insights into the molecule's intermolecular interaction sites and its reactivity towards other chemical species.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge delocalization, hyperconjugative interactions, and the transfer of electron density from occupied (donor) to unoccupied (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Table 2: Expected Significant NBO Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP (N of NH2) | π* (C-C of ring) | Value |
| π (C-C of ring) | π* (C≡N) | Value |
| π (C-C of ring) | σ* (C-Br) | Value |
Note: E(2) values are hypothetical and would need to be determined through specific NBO calculations.
Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption)
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. The calculations determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. These electronic transitions typically occur from the HOMO to the LUMO or other low-lying unoccupied orbitals.
For this compound, the presence of the benzene ring with both electron-donating (amino) and electron-withdrawing (nitrile, halogens) groups suggests that the molecule will exhibit absorption in the UV-Vis region. The electronic transitions would likely be of the π → π* type, characteristic of aromatic systems. The specific λmax would be influenced by the extent of conjugation and the nature of the substituents.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Transition | λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| HOMO → LUMO | Value | Value |
| HOMO-1 → LUMO | Value | Value |
Note: The values presented are illustrative and require specific TD-DFT calculations.
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values often possess a significant intramolecular charge transfer character, which is typically found in systems with electron donor and acceptor groups connected by a π-conjugated system.
This compound possesses the necessary structural features for potential NLO activity: an electron-donating amino group and electron-withdrawing nitrile and halogen groups attached to a π-conjugated benzene ring. Computational calculations would likely predict a non-zero first-order hyperpolarizability, suggesting that the molecule could exhibit second-order NLO effects. The magnitude of this property would depend on the degree of charge transfer between the donor and acceptor moieties.
Table 4: Calculated Non-Linear Optical Properties for this compound
| Property | Value (a.u.) |
|---|---|
| Polarizability (α) | Value |
| First-Order Hyperpolarizability (β) | Value |
Note: These values are placeholders and would be the result of specific NLO property calculations.
Conclusion and Future Research Directions
Summary of Synthetic Utility and Chemical Versatility
3-Amino-6-bromo-2-fluorobenzonitrile is a highly functionalized aromatic compound, serving as a versatile building block in organic synthesis. Its utility is confirmed by its commercial availability as a synthetic intermediate. googleapis.com The molecule's chemical versatility stems from the unique arrangement of four distinct reactive sites on the benzonitrile (B105546) scaffold: an amino (-NH₂), a bromo (-Br), a fluoro (-F), and a nitrile (-CN) group. This dense functionalization allows for a wide array of selective chemical transformations, making it a valuable precursor for complex molecular architectures, particularly in the fields of medicinal and materials chemistry.
The primary functional groups offer orthogonal reactivity, enabling stepwise and controlled modifications.
Bromo Group : The carbon-bromine bond is a key handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino substituents.
Amino Group : The nucleophilic amino group can readily undergo acylation, alkylation, and sulfonylation. Furthermore, it can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -H, -I, -Cl).
Nitrile Group : The cyano group is a valuable synthon that can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or participate in cycloaddition reactions to form various heterocyclic systems.
Fluoro Group : The electron-withdrawing fluorine atom influences the reactivity of the aromatic ring, potentially activating it for nucleophilic aromatic substitution (SNAr) reactions, especially at the adjacent bromine-bearing carbon.
The strategic positioning of these groups makes this compound an ideal starting material for constructing libraries of compounds for drug discovery and agrochemical research, analogous to how related halogenated anilines are employed. ossila.com
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Position | Potential Reactions |
|---|---|---|
| Amino (-NH₂) | 3 | Acylation, Alkylation, Diazotization, Sandmeyer Reaction |
| Bromo (-Br) | 6 | Suzuki Coupling, Heck Reaction, Sonogashira Coupling, Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution |
| Fluoro (-F) | 2 | Modulation of Ring Electronics, Potential SNAr Site Activation |
Unexplored Reaction Pathways and Catalytic Systems
Despite its potential, the full scope of reactivity for this compound remains largely unexplored. Future research could focus on novel transformations that leverage the interplay between its functional groups.
Intramolecular Cyclizations : The ortho-relationship of the fluorine and nitrile groups, and the meta-relationship of the amino and nitrile groups, could be exploited for the synthesis of novel heterocyclic scaffolds. For instance, derivatization of the amino group followed by an intramolecular cyclization could yield fused ring systems, a common motif in pharmacologically active molecules.
Regioselective Multi-functionalization : Developing catalytic systems that can selectively target one functional group in the presence of others is a key challenge. For example, exploring chemoselective cross-coupling conditions that favor the C-Br bond over potential C-F or C-N bond activation would be highly valuable.
Novel Catalytic Systems : The application of modern catalytic systems to this substrate is a promising area. This includes exploring dual-catalytic cycles, where two different catalysts work in concert to achieve a transformation not possible with either alone. For example, combining a transition metal catalyst for C-Br activation with an organocatalyst to control stereochemistry could open new synthetic avenues.
Advanced Functionalization Strategies for Novel Chemical Entities
The development of advanced functionalization strategies is crucial for translating this simple building block into high-value, complex molecules.
Late-Stage Functionalization : A key area of interest is the use of this compound in late-stage functionalization, where complex modifications are introduced at the final steps of a synthesis. The single, unsubstituted C-H bond at the C-5 position is a prime target for C-H activation/functionalization reactions, allowing for the direct installation of new groups without pre-functionalization.
Vectorial Synthesis : The molecule's orthogonal handles allow for a "vectorial" or stepwise approach to building molecular complexity. One could envision a sequence starting with a Suzuki coupling at the C-Br bond, followed by modification of the amino group, and finally, transformation of the nitrile group to build out a complex structure in a controlled, directional manner.
Scaffold Decoration : By converting the primary functional groups into linking points, the core benzonitrile structure can be "decorated" with various pharmacophores or material-relevant moieties. This strategy is efficient for creating diverse libraries of compounds for high-throughput screening.
Potential for Development of New Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)
Modern synthetic methodologies could unlock new reactivity and improve the safety and efficiency of reactions involving this compound.
Flow Chemistry : Continuous flow chemistry offers significant advantages for handling reactions with this substrate. uc.pt Halogenation and diazotization reactions, which often involve hazardous reagents or unstable intermediates, can be performed more safely in microreactors due to superior control over reaction temperature, pressure, and mixing. researchgate.net The enhanced heat and mass transfer in flow systems can also lead to higher yields and selectivities, and the scalability of these processes is often more straightforward than traditional batch chemistry. mdpi.com
Photoredox Catalysis : The carbon-bromine bond is an excellent functional group for engaging in photoredox catalysis. nih.gov Under mild conditions using visible light, this bond can be targeted for a variety of transformations. sigmaaldrich.com This includes reductive dehalogenation, radical-mediated C-C bond formation, and cross-coupling reactions that proceed via different mechanisms than traditional thermal methods. nih.gov The use of photoredox catalysis could provide access to novel derivatives under environmentally benign conditions, avoiding the high temperatures and sensitive organometallic reagents often required in conventional cross-coupling protocols. nih.gov
Table 2: Potential Application of Modern Synthetic Methods
| Methodology | Potential Advantages for this compound |
|---|---|
| Flow Chemistry | Enhanced safety for hazardous reactions (e.g., diazotization), improved control over exotherms, higher yields and selectivity, easier scalability. |
| Photoredox Catalysis | Mild reaction conditions (visible light, room temp.), access to novel radical-based transformations, high functional group tolerance, reduced reliance on precious metal catalysts for some transformations. |
Synergistic Application of Computational Chemistry in Reaction Discovery and Optimization
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to accelerate research and uncover the potential of this compound. A synergistic approach combining computational prediction with experimental validation can rationalize reactivity and guide the discovery of new reactions.
Mechanism Elucidation : DFT calculations can be used to map out the potential energy surfaces for various proposed reactions. This allows researchers to understand reaction mechanisms, identify key transition states, and rationalize observed product distributions. rsc.orgrsc.org
Reactivity and Selectivity Prediction : Computational models can predict the reactivity of the different sites on the molecule. For example, calculating properties like atomic charges, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps can help predict the regioselectivity of electrophilic or nucleophilic attacks. nih.govnih.gov This predictive power can significantly reduce the amount of trial-and-error experimentation needed.
Catalyst Design : When exploring new catalytic systems, computational screening can help identify promising catalyst candidates before they are synthesized and tested in the lab. By modeling the interaction of the substrate with different catalysts, researchers can optimize ligand design and reaction conditions for higher efficiency and selectivity.
In Silico Reaction Discovery : Emerging algorithms and machine learning approaches can use fundamental chemical principles to predict entirely new reactions and multicomponent reaction pathways that might not be intuitively obvious. nih.gov Applying these tools to a versatile substrate like this compound could lead to the discovery of novel and efficient synthetic routes to complex targets.
By integrating computational insights with experimental work, the development and application of this compound as a key synthetic intermediate can be achieved more rapidly and efficiently.
Q & A
Basic: What are the common synthetic routes for preparing 3-Amino-6-bromo-2-fluorobenzonitrile?
Answer:
The synthesis typically involves sequential halogenation and functional group transformations. A plausible route starts with 2-fluorobenzonitrile , which undergoes bromination at the para position (relative to the nitrile group) using FeBr₃ or AlBr₃ as a catalyst. Subsequent nitration introduces a nitro group at the meta position (position 3), followed by reduction (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield the amino group.
Key Considerations:
- Regioselectivity in bromination is influenced by the electron-withdrawing nitrile and fluorine groups, directing bromine to position 6 .
- Nitration conditions (HNO₃/H₂SO₄ vs. mixed acids) must balance reactivity and byproduct formation.
Basic: How to characterize the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Molecular ion peak at m/z 229 (C₇H₄BrFN₂).
- HPLC: Purity assessment using C18 columns with UV detection at 254 nm .
Advanced: How to optimize regioselectivity when introducing amino and halogen groups in benzonitrile derivatives?
Answer:
Regioselectivity challenges arise due to competing directing effects:
- Nitrile (meta-directing) vs. Fluorine (ortho/para-directing). Use protecting groups (e.g., acetyl for -NH₂) during halogenation to avoid interference .
- Low-temperature bromination (e.g., -10°C in DCM) minimizes side reactions. Computational modeling (DFT) predicts substituent effects on electron density .
Advanced: How to resolve contradictions in reported spectral data for halogenated aminobenzonitriles?
Answer:
Discrepancies in melting points or NMR shifts often stem from:
- Polymorphism: Use X-ray crystallography to confirm crystal structure .
- Solvent effects: Standardize NMR solvents (e.g., DMSO-d₆ vs. CDCl₃) .
- Impurity interference: Cross-validate with LC-MS and elemental analysis .
Advanced: What strategies mitigate competing side reactions during nitration or halogenation steps?
Answer:
- Stepwise functionalization: Introduce bromine before nitration to avoid overhalogenation .
- Microwave-assisted synthesis: Reduces reaction time and byproducts (e.g., dihalogenated species) .
- Directed ortho-metalation (DoM): Use lithium bases to direct substitution .
Basic: What solvents and conditions are optimal for recrystallizing this compound?
Answer:
- Ethanol/water mixtures (7:3 v/v) yield high-purity crystals due to moderate polarity.
- Dimethylformamide (DMF) is avoided due to strong solvation of the nitrile group .
Advanced: How does the electronic effect of substituents influence reactivity in cross-coupling reactions?
Answer:
- Electron-withdrawing groups (F, CN): Activate the ring for nucleophilic substitution but deactivate for electrophilic reactions.
- Buchwald-Hartwig amination: Requires Pd catalysts (e.g., XPhos Pd G3) to couple aryl bromides with amines .
Basic: What analytical methods confirm the presence of the amino group?
Answer:
- FTIR: N-H stretch (~3400 cm⁻¹, broad).
- Titration: Quantify amino groups using HCl in non-aqueous media .
- UV-Vis: Monitor diazotization reactions (λmax ~500 nm) .
Advanced: How to design stability studies under varying conditions (pH, temperature)?
Answer:
- Forced degradation: Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (80°C) conditions.
- HPLC-MS: Track degradation products (e.g., dehalogenation or nitrile hydrolysis) .
Advanced: What computational methods predict reactivity or spectroscopic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
